(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride
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Overview
Description
®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. The compound contains a trifluoromethylthio group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . This reaction can be carried out under photoredox catalyst-free conditions, utilizing electron donor–acceptor complexes formed between arylthiolate anions and trifluoromethyl phenyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification steps, such as recrystallization and chromatography, are crucial to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl ring or the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the ethanamine moiety.
Scientific Research Applications
®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and proteins . The ethanamine moiety may contribute to its binding affinity to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various chemical reactions.
Trifluoromethyl amines: Compounds containing trifluoromethyl groups attached to amine moieties, known for their enhanced lipophilicity and metabolic stability.
Trifluoromethylated heterocyclic compounds: These compounds have significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique properties.
Uniqueness
®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride stands out due to its specific combination of the trifluoromethylthio group and the ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1R)-1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATBLICFSRIJRR-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)SC(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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